molecular formula C22H19NO2 B14372557 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione CAS No. 90179-81-0

2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione

Cat. No.: B14372557
CAS No.: 90179-81-0
M. Wt: 329.4 g/mol
InChI Key: LKHPWFDBIDSMAH-UHFFFAOYSA-N
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Description

2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with diethylamino and phenylethynyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the naphthalene-1,4-dione as the core structure. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can enhance binding affinity, while the diethylamino group can influence the compound’s solubility and reactivity. The naphthalene core provides a rigid structure that can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadecylamino)naphthalene-1,4-dione
  • 2-(Methylamino)naphthalene-1,4-dione

Comparison

Compared to similar compounds, 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylethynyl groups. These substituents confer distinct chemical properties, such as increased solubility and reactivity, making it more versatile for various applications.

Properties

CAS No.

90179-81-0

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(diethylamino)-3-(2-phenylethynyl)naphthalene-1,4-dione

InChI

InChI=1S/C22H19NO2/c1-3-23(4-2)20-19(15-14-16-10-6-5-7-11-16)21(24)17-12-8-9-13-18(17)22(20)25/h5-13H,3-4H2,1-2H3

InChI Key

LKHPWFDBIDSMAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CC3=CC=CC=C3

Origin of Product

United States

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